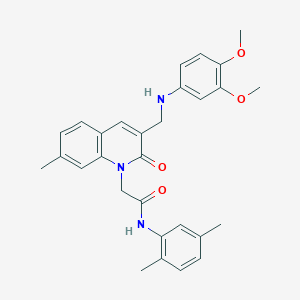

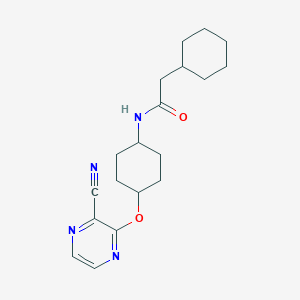

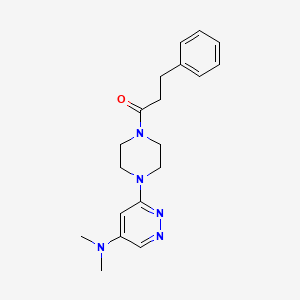

![molecular formula C12H9BrN4OS B2785002 6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-71-2](/img/structure/B2785002.png)

6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives has been explored extensively for their potential biological activities. These compounds are synthesized through various chemical reactions, leading to the creation of molecules with significant antiviral, antitumor, and antimicrobial properties.

Antiviral and Antitumor Activities : The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown that certain derivatives exhibit significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia. These findings suggest the potential of these compounds in developing new therapeutic agents for viral infections and cancer treatment (Petrie et al., 1985).

Antimicrobial Activities : Novel benzothiazole pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. Compounds with specific substitutions showed excellent in vitro activity against a range of bacteria and fungi, surpassing standard drugs in some cases. This highlights the potential of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as antimicrobial agents (Maddila et al., 2016).

Anti-HIV-1 Activity : The study on the synthesis and Anti-HIV-1 activity of pyrimidin-4(3H)-ones derivatives indicates their potential in suppressing the reproduction of the human immunodeficiency virus type 1 in vitro. This research underscores the importance of developing new compounds for the treatment of HIV/AIDS (Novikov et al., 2004).

Mecanismo De Acción

Target of Action

Related compounds such as thieno[2,3-d]pyrimidin-4(3h)-ones have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that related compounds have been shown to inhibit mycobacterium tuberculosis, suggesting a potential antimicrobial mode of action .

Biochemical Pathways

Related compounds such as pyrido[4,3-d]pyrimidines have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives , suggesting that they may interact with pathways involving these derivatives.

Result of Action

Related compounds have been reported to exhibit antimycobacterial activity , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that related compounds have been synthesized under microwave irradiation, suggesting that temperature and energy input could be important factors .

Propiedades

IUPAC Name |

6-[(4-bromophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4OS/c13-8-3-1-7(2-4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQPBDYVMBVONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

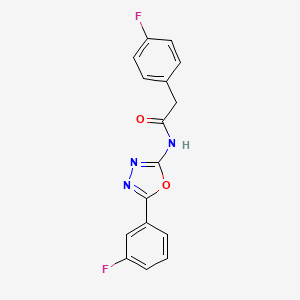

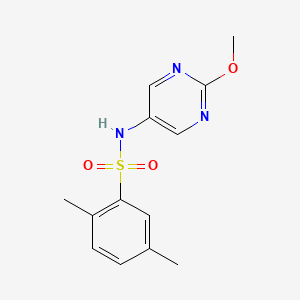

![4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2784919.png)

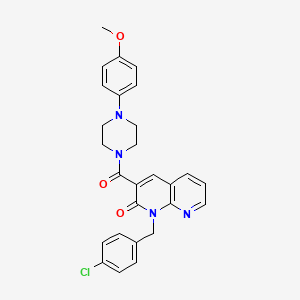

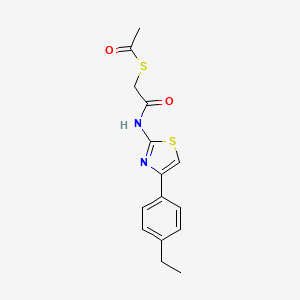

![N-(2-methoxyphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2784920.png)

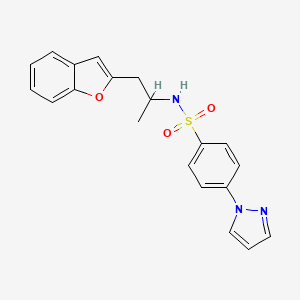

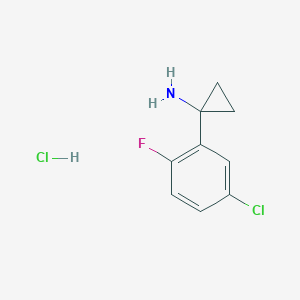

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2784923.png)

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)

![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)